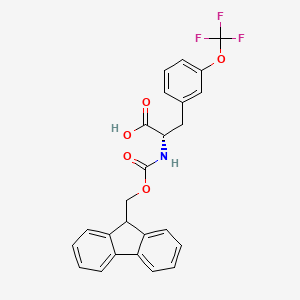

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine

Beschreibung

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The trifluoromethoxy group adds unique chemical properties, making this compound valuable in various scientific research applications.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUYXFMCEZXVPZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine typically involves the protection of the amino group of 3-(trifluoromethoxy)-l-phenylalanine with the Fmoc group. This is achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions, which include a base such as NaHCO₃ in a solvent like dioxane or DMF . The reaction proceeds with the nucleophilic attack of the amino group on the Fmoc-Cl, resulting in the formation of the protected amino acid.

Industrial Production Methods: Industrial production of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

In solid-phase peptide synthesis (SPPS), Fmoc-3-substituted phenylalanines participate in standard amide bond formation:

-

Notable Finding : HATU improves coupling efficiency for sterically hindered analogs (e.g., α-methylphenylalanine derivatives) .

Stability and Side Reactions

The trifluoromethoxy group influences stability under acidic or basic conditions:

-

Comparative Data :

Challenges and Research Gaps

Wissenschaftliche Forschungsanwendungen

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is widely used in scientific research, particularly in:

Peptide Synthesis: The Fmoc group is a standard protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.

Proteomics Studies: The compound is used in the synthesis of peptides for proteomics research, aiding in the identification and quantification of proteins.

Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.

Biological Studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

Wirkmechanismus

The mechanism of action of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions

Vergleich Mit ähnlichen Verbindungen

n-Fmoc-3-(trifluoromethoxy)-d-phenylalanine: A stereoisomer with similar properties but different biological activity.

n-Fmoc-3-(4-pyridyl)-d-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of peptides with specific structural and functional requirements.

Biologische Aktivität

n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethoxy substituent. This compound has gained attention in various fields, including peptide synthesis, medicinal chemistry, and biological research due to its unique chemical properties and potential applications.

The trifluoromethoxy group enhances the lipophilicity and stability of the compound, making it particularly useful in peptide synthesis. The Fmoc group serves as a standard protecting group in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while preventing unwanted side reactions during chemical transformations.

The biological activity of n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine is primarily linked to its role in peptide synthesis and its interactions with various molecular targets:

- Enzyme Interactions : The compound modulates the activity of specific enzymes, influencing biochemical pathways related to protein synthesis and degradation.

- Receptor Binding : It has been shown to interact with certain receptors, which may lead to alterations in signaling pathways involved in cellular responses.

Applications in Research

n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine is utilized in several research applications:

- Peptide Synthesis : As a building block in SPPS, it facilitates the formation of peptides with desired structural and functional characteristics.

- Medicinal Chemistry : The compound is investigated for its potential in drug development, particularly for designing enzyme inhibitors and receptor modulators.

- Biological Studies : It is employed to study protein-protein interactions and enzyme-substrate dynamics, contributing to our understanding of cellular mechanisms .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine:

- Peptide Conjugates : Research indicated that peptides synthesized with n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine exhibited enhanced binding affinities compared to their non-fluorinated counterparts. These findings suggest that fluorinated amino acids can improve the pharmacokinetic properties of peptide drugs .

- Antimicrobial Studies : In studies assessing antimicrobial activity, derivatives containing the trifluoromethoxy group demonstrated significant inhibition against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .

- Cellular Uptake Studies : Fluorescence-based assays revealed that peptides incorporating n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine showed improved cellular uptake compared to traditional amino acids. This property enhances their utility in drug delivery systems .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.